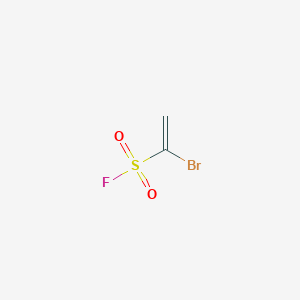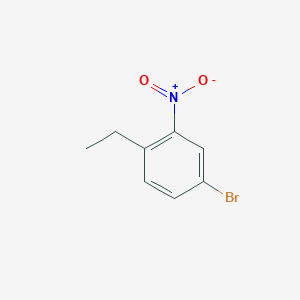
1-Bromo-2,5-dichloro-4-fluorobenzene
Overview
Description
1-Bromo-2,5-dichloro-4-fluorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene have been studied, which can provide insights into the chemical behavior of halogenated benzenes .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, 1-bromo-4-[18F]fluorobenzene can be synthesized using nucleophilic aromatic substitution reactions with [18F]fluoride . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-2,5-dichloro-4-fluorobenzene.
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of halogenated benzenes can be calculated using density functional theory (DFT) methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded and analyzed using DFT calculations . These computational methods could be applied to determine the molecular structure of 1-Bromo-2,5-dichloro-4-fluorobenzene.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions . Carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles have also been studied, leading to the formation of six-membered heterocycles . These reactions could be relevant to the chemical reactivity of 1-Bromo-2,5-dichloro-4-fluorobenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be influenced by the presence of halogen atoms. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) . The photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene has been investigated, providing insights into the energy distribution and the effect of fluorine substitution . These studies can help predict the properties of 1-Bromo-2,5-dichloro-4-fluorobenzene.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Analysis
- 1-Bromo-2,5-dichloro-4-fluorobenzene and similar compounds have been studied for their vibrational properties using spectroscopy. Research includes the analysis of in-plane and out-of-plane vibrations, contributing to a better understanding of molecular structures and behaviors (Reddy & Rao, 1994).
Electrochemical Fluorination in Aromatic Compounds
- Studies on electrochemical fluorination of aromatic compounds, including halobenzenes like 1-bromo-2,5-dichloro-4-fluorobenzene, reveal insights into the formation mechanisms of various fluorinated compounds. This research aids in understanding the chemical reactions and potential applications in synthesizing new compounds (Horio et al., 1996).
Synthesis of Fluorinated Benzoic Acids
- Research demonstrates the use of cobalt-catalyzed carbonylation to synthesize fluorinated benzoic acids from compounds like 1-bromo-2,5-dichloro-4-fluorobenzene. Such studies are pivotal for developing new methods to prepare various derivatives of fluorobenzoic acids, expanding the scope of organic synthesis (Boyarskiy et al., 2010).
Photofragment Translational Spectroscopy
- Research involving the photodissociation of compounds similar to 1-bromo-2,5-dichloro-4-fluorobenzene at specific wavelengths provides valuable data on the energy distribution of photofragments. This research helps in understanding molecular dissociation processes and the effects of halogen substitution (Gu et al., 2001).
Palladium-Catalyzed Carbonylation Reactions
- Studies on palladium-catalyzed carbonylative reactions of compounds including 1-bromo-2-fluorobenzenes with various nucleophiles contribute to the development of new synthetic methodologies. These reactions offer insights into coupling processes and the synthesis of heterocyclic compounds (Chen et al., 2014).
Safety and Hazards
1-Bromo-2,5-dichloro-4-fluorobenzene is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
properties
IUPAC Name |
1-bromo-2,5-dichloro-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIVDAGRBSOJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291252 | |
| Record name | 1-Bromo-2,5-dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160573-74-9 | |
| Record name | 1-Bromo-2,5-dichloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,5-dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3032076.png)

![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)

![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol](/img/structure/B3032081.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)
![6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3032086.png)